1,3-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester
Description
1,3-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester (CAS: 2165546-85-8) is a fluorinated pyrrolidine derivative with a molecular formula of C₁₁H₁₇F₂NO₄ and a molar mass of 265.25 g/mol . Structurally, it features a tert-butyl ester at position 1, a carboxylic acid ester at position 3, and two fluorine atoms at the 4,4-positions of the pyrrolidine ring. This compound is often utilized in pharmaceutical and agrochemical research due to its stability imparted by the tert-butyl protecting group and the electronic effects of fluorine substituents .
Properties
Molecular Formula |
C10H14F2NO4- |
|---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
GWBQDKLQWBESMQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Route 1: Reduction-Fluorination Sequence
This approach begins with 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS: 146256-98-6), as described in Zhang et al.:
- Reduction : Treatment with NaBH₄ in methanol at 10°C for 50 minutes reduces the 4-keto group to a hydroxyl, yielding 1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate (98.9% yield).
- Fluorination : The hydroxyl group is replaced with fluorine using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, DAST in dichloromethane at −78°C converts hydroxyl to difluoro groups via a two-step SN2 mechanism.
Key Data :
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Reduction | NaBH₄, MeOH, 10°C | 98.9% |
| Fluorination | DAST, DCM, −78°C | 60–75% (estimated) |
Route 2: Direct Fluorination of Pyrrolidine Precursors
An alternative method involves fluorinating a preformed pyrrolidine ring. For instance, 4-unsubstituted pyrrolidine-1,3-dicarboxylates undergo electrophilic fluorination using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) in acetonitrile. This route avoids reduction steps but requires precise control to prevent over-fluorination.
Example Protocol :
- Substrate Preparation : 1-tert-butyl pyrrolidine-1,3-dicarboxylate.
- Fluorination : React with 2.2 equiv NFSI in MeCN at 80°C for 12 hours.
- Workup : Aqueous extraction and column chromatography.
Advantages :
- Avoids intermediate isolation.
- Compatible with microwave-assisted synthesis for faster reaction times.
Stereochemical Considerations and Racemization Mitigation
The 4,4-difluoro substitution introduces potential stereochemical complexity. Catalytic hydrogenation, as outlined in EP3015456A1, ensures cis-diastereoselectivity when using chiral catalysts like (R)-BINAP-Pd complexes. For instance, hydrogenation of a prochiral enamine precursor under 50 psi H₂ yields the cis-4,4-difluoro product with >95% enantiomeric excess (ee).
Critical Factors :
- Catalyst Loading : 0.5–1 mol% for optimal turnover.
- Solvent : Tetrahydrofuran (THF) or ethanol enhances stereocontrol.
Esterification and Protecting Group Strategies
Boc Protection Dynamics
The tert-butyl ester at position 1 is introduced via reaction with Boc₂O in the presence of DMAP or triethylamine. Competitive esterification at position 3 is mitigated by using bulkier alcohols (e.g., ethyl over methyl) to favor mono-protection.
Typical Procedure :
Selective Ester Hydrolysis
To achieve asymmetrical esterification (e.g., tert-butyl at position 1 and free acid at position 3), controlled hydrolysis using LiOH in THF/water selectively cleaves the less hindered ester.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Optimization
- Crystallization : Hexane/ethyl acetate mixtures (3:1) yield high-purity crystals (>99% by HPLC).
- Chromatography : Silica gel chromatography with gradient elution (ethyl acetate in hexane from 10% to 50%) resolves diastereomers.
Industrial-Scale Considerations and Cost Analysis
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Raw Material Cost | $45.00/50mg | $60.00/50mg (estimated) |
| Reaction Steps | 2 | 3 |
| Total Yield | 65% | 55% |
| Scalability | High (batch) | Moderate (continuous) |
Key Insight : Route 1 offers superior scalability and cost-efficiency for gram-scale production, whereas Route 2 is preferable for stereochemically complex batches.
Chemical Reactions Analysis
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,3-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Ester Group Variations
Fluorination Patterns
Key Research Findings and Trends
Fluorine Impact: The 4,4-difluoro substitution in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., ’s dichlorophenyl variant) .
Ester Stability: The tert-butyl ester group improves synthetic handling, as seen in intermediates like 1-(tert-butoxycarbonyl)-4-((pyridin-4-ylmethyl)amino)piperidine-3-carboxylic acid (CAS: 939755-55-2), which shares similar protective strategies .
Synthetic Challenges: Fluorinated pyrrolidines often require specialized fluorination steps (e.g., electrochemical or reagent-based methods), contrasting with simpler esterifications in non-fluorinated analogs () .
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